7-Methoxycyclonona-1,2,5-triene
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Overview
Description
7-Methoxycyclonona-1,2,5-triene: is an organic compound characterized by a nine-membered ring with three conjugated double bonds and a methoxy group attached to one of the carbon atoms. This compound belongs to the class of cycloalkenes and exhibits unique chemical properties due to its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycyclonona-1,2,5-triene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of similar compounds often involves the use of rhodium catalysts in a one-pot procedure starting from terminal aryl alkynes . The reaction sequence includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxycyclonona-1,2,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclononanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are often used in electrophilic substitution reactions.
Major Products Formed:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Cyclononanes.
Substitution: Brominated or sulfonated derivatives.
Scientific Research Applications
Chemistry: 7-Methoxycyclonona-1,2,5-triene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. Compounds with similar structures have shown potential as antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methoxycyclonona-1,2,5-triene involves its interaction with molecular targets through its conjugated double bonds and methoxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic substitution reactions suggests that it can form stable carbocations, which are key intermediates in many organic reactions .
Comparison with Similar Compounds
Cyclohexa-1,3,5-triene: A six-membered ring with three conjugated double bonds.
Cycloocta-1,3,5,7-tetraene: An eight-membered ring with four conjugated double bonds.
Cyclonona-1,3,5-triene: A nine-membered ring with three conjugated double bonds, similar to 7-Methoxycyclonona-1,2,5-triene but without the methoxy group.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and stability. This functional group can participate in various chemical reactions, providing additional pathways for synthesis and modification.
Properties
CAS No. |
61832-88-0 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-11-10-8-6-4-2-3-5-7-9-10/h2,5-6,8,10H,4,7,9H2,1H3 |
InChI Key |
XLGQZCNIWAVVAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC=C=CCC=C1 |
Origin of Product |
United States |
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